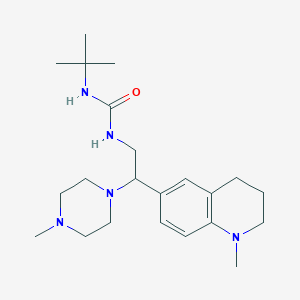
1-(Tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H37N5O and its molecular weight is 387.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Tert-butyl group : A bulky substituent that may influence the compound's lipophilicity and receptor interactions.
- Tetrahydroquinoline moiety : Known for its diverse biological activities, including antitumor and antimicrobial effects.
- Piperazine ring : Often associated with various pharmacological properties, including anxiolytic and antidepressant effects.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline possess significant anticancer properties. A study demonstrated that compounds with similar structures inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve:
- Inhibition of topoisomerase enzymes , which are crucial for DNA replication.
- Activation of apoptotic pathways through caspase activation.
Antimicrobial Activity
Compounds containing piperazine rings have been shown to exhibit antimicrobial activity. For instance, studies have reported that piperazine derivatives can inhibit bacterial growth by disrupting bacterial cell wall synthesis and function. The presence of the tetrahydroquinoline moiety may enhance this activity due to its ability to penetrate bacterial membranes effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors (e.g., serotonin receptors) due to the piperazine component, potentially influencing neurotransmitter systems and exhibiting anxiolytic effects.
- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways could lead to altered cellular responses in cancer or microbial cells.
Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a related tetrahydroquinoline derivative in vitro. The results showed a significant reduction in cell viability in breast cancer cell lines after treatment with the compound. The study noted that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Study 2: Antimicrobial Properties
In another investigation, a series of piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Summary
The following table summarizes key findings from the studies reviewed:
| Property | Activity Level | Mechanism | Reference |
|---|---|---|---|
| Anticancer Activity | High | Apoptosis induction | [Study 1] |
| Antimicrobial Activity | Moderate | Cell wall disruption | [Study 2] |
| Receptor Interaction | Potential | Serotonin receptor modulation | [General Findings] |
Propiedades
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N5O/c1-22(2,3)24-21(28)23-16-20(27-13-11-25(4)12-14-27)18-8-9-19-17(15-18)7-6-10-26(19)5/h8-9,15,20H,6-7,10-14,16H2,1-5H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSCWUYNTNXVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














